molecular formula C16H31NO7Si B582448 L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)- CAS No. 1300591-79-0

L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)-

Cat. No.: B582448
CAS No.: 1300591-79-0
M. Wt: 377.509
InChI Key: LCTLEQOXRWKQJK-CABCVRRESA-N
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Description

L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)-: is a synthetic derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)- typically involves the esterification of L-proline derivatives with triethoxysilylpropyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process. For instance, the reaction may be carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and solvents like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the ester group may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of various organic molecules, including pharmaceuticals and polymers. Its unique structure allows for the creation of complex molecular architectures .

Biology: In biological research, it can be used to study protein folding and stability due to its proline backbone. It may also serve as a probe for investigating enzyme-substrate interactions .

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.

Industry: In industrial applications, it can be used in the production of advanced materials, such as biodegradable polymers and coatings, due to its silyl group, which imparts unique properties like enhanced adhesion and durability.

Mechanism of Action

The mechanism of action of L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The proline backbone can influence protein folding and stability, while the silyl group can enhance interactions with surfaces or other molecules. These interactions can modulate various biochemical pathways, leading to desired effects in biological systems.

Comparison with Similar Compounds

    L-Proline: The parent amino acid, which lacks the acetyl, hydroxy, and silyl groups.

    Trans-4-hydroxy-L-proline: A hydroxylated derivative of L-proline, commonly found in collagen.

    L-Azetidine-2-carboxylic acid: A non-proteinogenic amino acid with a similar structure to proline.

Uniqueness: L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)- is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical properties and potential applications. This group enhances the compound’s ability to interact with surfaces and other molecules, making it valuable in industrial and research settings.

Properties

IUPAC Name

3-triethoxysilylpropyl (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO7Si/c1-5-22-25(23-6-2,24-7-3)10-8-9-21-16(20)15-11-14(19)12-17(15)13(4)18/h14-15,19H,5-12H2,1-4H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTLEQOXRWKQJK-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCOC(=O)C1CC(CN1C(=O)C)O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[Si](CCCOC(=O)[C@@H]1C[C@H](CN1C(=O)C)O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO7Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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